4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with ethyl, furan, and methyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a hydrazine derivative, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: This compound shares a similar pyrazole ring structure but differs in its substituents.
4-Methyl-3-(furan-3-YL)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-5-(furan-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
UKRKKXWKPSKGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=COC=C2)C)N |
Origin of Product |
United States |
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